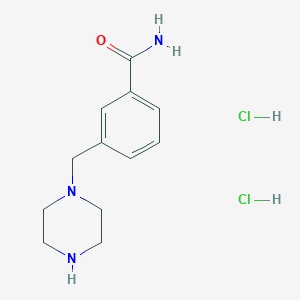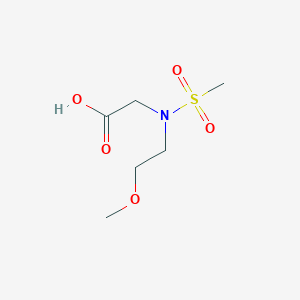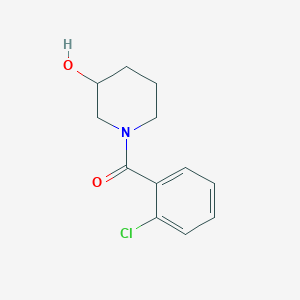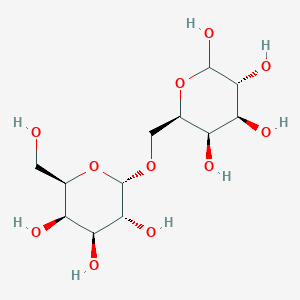![molecular formula C13H17Cl2NO B1419690 [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 864409-93-8](/img/structure/B1419690.png)
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Vue d'ensemble
Description
The compound “[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, a benzyl group, and a methanol group. The benzyl group is substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar methanol group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Structural and Chemical Properties
The structural and chemical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been extensively studied. These compounds are synthesized through substitution reactions and characterized using various spectroscopic techniques. Their structures, revealed by X-ray diffraction studies, often show the piperidine ring adopting a chair conformation. The study of these compounds includes analysis of molecular interactions, energy frameworks, and thermal properties (Karthik et al., 2021).
Another related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized by condensation reactions, also displays a chair conformation in its piperidine ring. Its crystal structure, determined via X-ray crystallography, provides insights into the geometric distortions and molecular arrangements of such compounds (Benakaprasad et al., 2007).
Medicinal Chemistry and Biological Activity
- Compounds with similar structures have been investigated for their potential medicinal applications. For instance, 4-(aryloxy)phenyl cyclopropyl methanols, including piperidine derivatives, have been synthesized and evaluated for their antitubercular activities. Some of these compounds show significant efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains (Bisht et al., 2010).
Synthetic Applications
- The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol and related compounds has significant applications in organic chemistry. Techniques such as condensation reactions, Friedel-Crafts acylation, and reduction methods are commonly employed. These processes offer insights into the synthetic pathways and yield optimization for complex organic compounds (Rui, 2010).
Corrosion Inhibition
- Related triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies provide valuable information on how similar compounds can be used in industrial applications to prevent material degradation (Ma et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSNDBBPTXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)









